CID 123134446

Description

CID 123134446 is a compound registered in the PubChem database, identified by its unique numerical identifier. However, the absence of direct data in the provided sources necessitates a comparative framework using structurally or functionally analogous compounds.

Properties

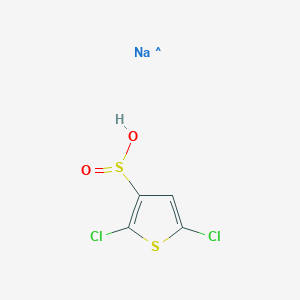

Molecular Formula |

C4H2Cl2NaO2S2 |

|---|---|

Molecular Weight |

240.1 g/mol |

InChI |

InChI=1S/C4H2Cl2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8); |

InChI Key |

UARZOUCDXQZOCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1S(=O)O)Cl)Cl.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 123134446 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often involves the use of large reactors, automated systems for monitoring and controlling reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

CID 123134446 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving agents such as sodium borohydride or lithium aluminum hydride can convert this compound into reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions may yield carboxylic acids or ketones, reduction reactions can produce alcohols or amines, and substitution reactions can result in the formation of halogenated compounds or other derivatives.

Scientific Research Applications

CID 123134446 has a wide range of applications in scientific research, including:

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with biomolecules such as proteins and nucleic acids.

Medicine: The compound is investigated for its therapeutic potential, including its ability to modulate biological pathways involved in disease states. It may serve as a lead compound for the development of new drugs.

Industry: this compound is utilized in various industrial applications, such as the production of specialty chemicals, polymers, and coatings. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of CID 123134446 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact mechanism depends on the chemical structure of this compound and the nature of its interactions with biological molecules. Studies have shown that the compound can affect signaling pathways, gene expression, and metabolic processes, contributing to its diverse biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

lists oscillatoxin derivatives (Figure 1), including:

- Oscillatoxin D (CID: 101283546)

- 30-Methyl-oscillatoxin D (CID: 185389)

- Oscillatoxin E (CID: 156582093)

- Oscillatoxin F (CID: 156582092)

Oscillatoxins are marine-derived polyketides with cytotoxic properties, often studied for their interaction with cellular ion channels or enzymes. Key structural features include macrocyclic lactone rings and methyl/epoxy modifications, which influence solubility, stability, and bioactivity .

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

| Compound (CID) | Molecular Formula | Key Modifications | Reported Bioactivity |

|---|---|---|---|

| Oscillatoxin D (101283546) | C₃₄H₅₄O₈ | Unmodified lactone core | Cytotoxicity, ion channel modulation |

| 30-Methyl-oscillatoxin D (185389) | C₃₅H₅₆O₈ | Methyl group at C-30 | Enhanced metabolic stability |

| Oscillatoxin E (156582093) | C₃₃H₅₂O₈ | Epoxy group at C-15 | Reduced toxicity in vitro |

| Oscillatoxin F (156582092) | C₃₄H₅₄O₉ | Hydroxyl addition at C-22 | Improved aqueous solubility |

Hypothetical Comparison with CID 123134446 :

If this compound shares structural motifs with oscillatoxins (e.g., lactone rings or methyl/epoxy groups), its properties could be inferred:

- Methylation (as in CID 185389) might enhance metabolic stability.

- Hydroxyl groups (as in CID 156582092) could improve solubility but reduce membrane permeability.

- Epoxy modifications (as in CID 156582093) may alter target binding affinity.

Methodological Insights for Comparison

Analytical Techniques

- Mass Spectrometry (MS): and highlight the use of GC-MS and LC-ESI-MS for compound characterization. For example, CID (collision-induced dissociation) in MS/MS can differentiate isomers like ginsenosides , a strategy applicable to this compound for structural elucidation.

- Chromatography : Fractionation methods (e.g., vacuum distillation in ) aid in isolating similar compounds for purity assessment.

Toxicological Profiling

emphasizes the Comparative Toxicogenomics Database (CTD), which links chemicals to gene interactions and diseases.

Q & A

Basic Research Questions

Q. How to formulate research questions for studying CID 123134446 that align with scientific rigor?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality . Ensure questions are complex (requiring analysis beyond yes/no) and focused (e.g., "How does this compound interact with [specific protein] under varying pH conditions?"). Avoid overly broad terms; instead, specify variables (e.g., concentration ranges, experimental models) .

Q. What strategies ensure effective literature reviews for this compound-related studies?

- Methodological Answer :

- Use Boolean operators (AND/OR/NOT) and controlled vocabularies (e.g., MeSH terms) in databases like PubMed or Scopus .

- Prioritize primary sources (peer-reviewed journals) over secondary summaries. Cross-reference citations in seminal papers to identify foundational studies .

- Document search protocols (e.g., keywords: "this compound pharmacokinetics," "in vitro metabolism") to maintain reproducibility .

Q. How to design preliminary experiments for this compound with limited resources?

- Methodological Answer :

- Adopt a sequential design : Start with computational modeling (e.g., molecular docking) to predict interactions, followed by low-cost in vitro assays (e.g., enzyme inhibition tests) .

- Include negative controls (e.g., solvent-only groups) and replicates (n ≥ 3) to validate baseline conditions .

- Use open-source tools like KNIME or R for preliminary data analysis .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s mechanism of action?

- Methodological Answer :

- Conduct meta-analysis to quantify heterogeneity across studies (e.g., I² statistic). Stratify data by variables like dosage, species, or assay type .

- Perform sensitivity analyses to test if outliers or methodological differences (e.g., HPLC vs. LC-MS) drive discrepancies .

- Validate findings via orthogonal methods (e.g., surface plasmon resonance + fluorescence spectroscopy) to confirm binding kinetics .

Q. What advanced techniques optimize the reproducibility of this compound synthesis?

- Methodological Answer :

- Follow ISO 17025 guidelines for analytical method validation (e.g., precision, accuracy, LOD/LOQ) .

- Document synthesis parameters exhaustively (e.g., reaction temperature ±0.5°C, stirring speed) in supplemental materials .

- Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst concentration, solvent purity) affecting yield .

Q. How to ethically address gaps in toxicity data for this compound?

- Methodological Answer :

- Prioritize in silico toxicology models (e.g., ProTox-II, ADMETlab) to predict hepatotoxicity or mutagenicity before animal testing .

- Adhere to OECD guidelines for in vivo studies (e.g., acute toxicity testing in rodents, 3R principles) .

- Disclose limitations transparently (e.g., "Results from zebrafish models may not fully translate to mammals") .

Methodological Frameworks Table

Key Considerations

- Avoid commercial bias : Focus on mechanistic or pharmacokinetic properties rather than production scalability .

- Data transparency : Share raw datasets via repositories like Zenodo or Figshare to enable independent verification .

- Interdisciplinary collaboration : Engage biostatisticians for power analysis and bioinformaticians for omics data integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.